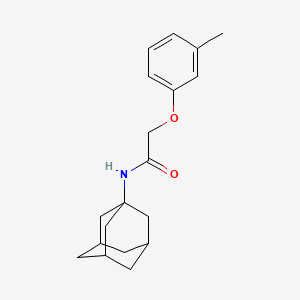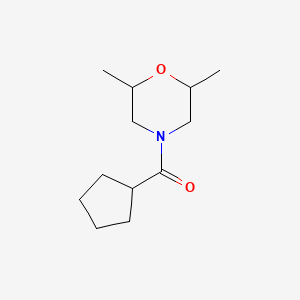
N-1-adamantyl-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-2-(3-methylphenoxy)acetamide, also known as APICA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. APICA belongs to the class of adamantane derivatives, which are known for their unique structural and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-1-adamantyl-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-1-adamantyl-2-(3-methylphenoxy)acetamide acts as a modulator of ion channels in the central nervous system. It has been suggested that N-1-adamantyl-2-(3-methylphenoxy)acetamide may interact with the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition.
Biochemical and Physiological Effects
N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. It has also been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-1-adamantyl-2-(3-methylphenoxy)acetamide in lab experiments is its high potency and selectivity. N-1-adamantyl-2-(3-methylphenoxy)acetamide has been shown to exhibit potent anticonvulsant and neuroprotective effects at low doses. However, one limitation of using N-1-adamantyl-2-(3-methylphenoxy)acetamide is its poor solubility in aqueous solutions, which may limit its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N-1-adamantyl-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential of N-1-adamantyl-2-(3-methylphenoxy)acetamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to explore the pharmacokinetic properties of N-1-adamantyl-2-(3-methylphenoxy)acetamide and its potential as a drug candidate. Additionally, further studies are needed to elucidate the exact mechanism of action of N-1-adamantyl-2-(3-methylphenoxy)acetamide and its interactions with the GABAergic system.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-2-(3-methylphenoxy)acetamide involves the reaction of 1-adamantylamine with 3-methylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then treated with acetic acid to obtain N-1-adamantyl-2-(3-methylphenoxy)acetamide as a white crystalline solid. The purity of N-1-adamantyl-2-(3-methylphenoxy)acetamide can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
N-1-adamantyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities in animal models. N-1-adamantyl-2-(3-methylphenoxy)acetamide has also been investigated for its neuroprotective effects in various neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-3-2-4-17(5-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSWYVJBKVERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)


![1-[1-methyl-4-(2-methylphenoxy)pentyl]piperidine oxalate](/img/structure/B5187960.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)

![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)

![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)